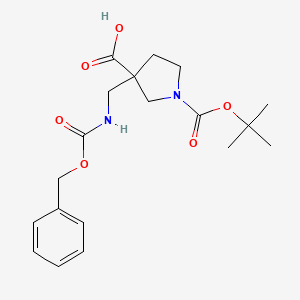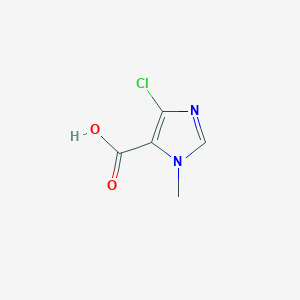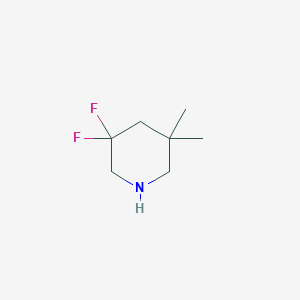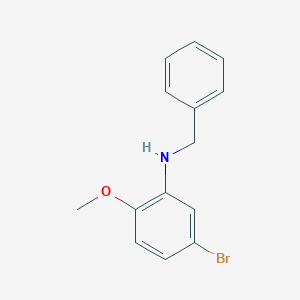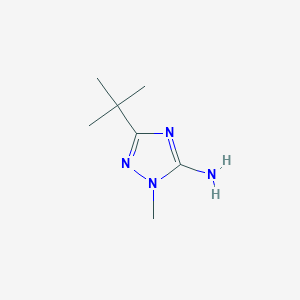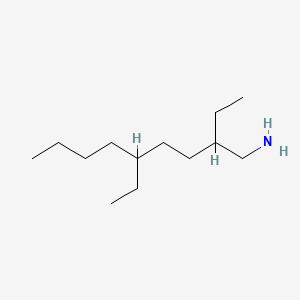
3-(Aminomethyl)-6-ethyldecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-6-ethyldecane is an organic compound characterized by a long carbon chain with an amino group attached to the third carbon and an ethyl group attached to the sixth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-6-ethyldecane can be achieved through several methods. One common approach involves the alkylation of a suitable precursor with an appropriate amine. For instance, the reaction of 6-ethyldecane with formaldehyde and ammonia under controlled conditions can yield this compound. The reaction typically requires a catalyst and is conducted under mild temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-6-ethyldecane can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or nitriles.
Reduction: Reduction reactions can convert the amino group into different functional groups, such as amines or imines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary or secondary amines.
科学的研究の応用
3-(Aminomethyl)-6-ethyldecane has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Aminomethyl)-6-ethyldecane involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic regulation, or enzyme inhibition.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
3-(Aminomethyl)-4-hydroxycoumarin: Used in the synthesis of various pharmaceuticals.
Uniqueness
3-(Aminomethyl)-6-ethyldecane is unique due to its specific structural features, such as the position of the amino and ethyl groups. These features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C13H29N |
|---|---|
分子量 |
199.38 g/mol |
IUPAC名 |
2,5-diethylnonan-1-amine |
InChI |
InChI=1S/C13H29N/c1-4-7-8-12(5-2)9-10-13(6-3)11-14/h12-13H,4-11,14H2,1-3H3 |
InChIキー |
PXWSCNNBJXVMGS-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CCC(CC)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






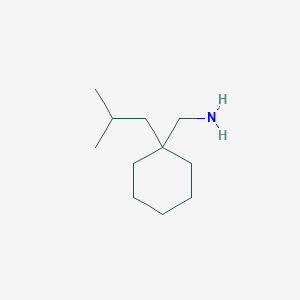
![Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13536437.png)

